REACTION_CXSMILES
|
[CH:1]1[C:9]2[C:8]3[CH:10]=[CH:11][CH:12]=[CH:13][C:7]=3[S:6][C:5]=2[C:4]([OH:14])=[CH:3][CH:2]=1.[C:15](=O)([O-])[O-].[K+].[K+].CI>CC(C)=O.ClCCl>[CH3:15][O:14][C:4]1[C:5]2[S:6][C:7]3[CH:13]=[CH:12][CH:11]=[CH:10][C:8]=3[C:9]=2[CH:1]=[CH:2][CH:3]=1 |f:1.2.3|
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Name
|
|
Quantity
|
14.2 g
|
Type
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reactant
|
Smiles
|
C1=CC=C(C=2SC3=C(C21)C=CC=C3)O
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Name
|
|
Quantity
|
14.72 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
4.43 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
500 mL
|
Type
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solvent
|
Smiles
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CC(=O)C
|
Name
|
|
Quantity
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100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
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CUSTOM
|
Details
|
stirred like this for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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The mixture was heated
|
Type
|
TEMPERATURE
|
Details
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to reflux
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Type
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TEMPERATURE
|
Details
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The mixture was then cooled
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Type
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FILTRATION
|
Details
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filtered through a Celite™ pad
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Type
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CONCENTRATION
|
Details
|
The resulting filtrant was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give an oily residue that
|
Type
|
WASH
|
Details
|
washed with 1M NaOH and saturated brine solution
|
Type
|
CUSTOM
|
Details
|
The organic layer was dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a buff
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |